Profluthrin

概要

説明

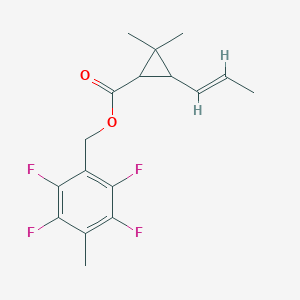

Profluthrin (CAS No. 223419-20-3), a synthetic pyrethroid developed by Sumitomo Chemical Co., Ltd., is a broad-spectrum insecticide with high efficacy against fabric pests (e.g., Tineola bisselliella), sanitary pests (e.g., mosquitoes, cockroaches), and nuisance pests . Structurally, it is characterized by a cyclopropane carboxylate ester linked to a 2,3,5,6-tetrafluoro-4-methylbenzyl group (SMILES: C/C=C\C1C(C1(C)C)C(=O)OCc2c(c(c(c(c2F)F)C)F)F) . Its physicochemical properties include high vapor pressure (10.3 mPa at 25°C), low water solubility, and stability under diverse storage conditions, making it ideal for long-lasting moth-proofing applications . This compound exhibits low mammalian toxicity (oral LD50 >2000 mg/kg in rats) and rapid metabolic clearance, with 96% of administered doses excreted within 48 hours in rats . Launched in Japan in 2004, it has been widely adopted in household insecticides due to its safety and efficacy .

準備方法

Synthetic Routes and Reaction Conditions: Profluthrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid chloride . The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants . The final product is purified through distillation or recrystallization to remove any impurities .

化学反応の分析

Types of Reactions: Profluthrin undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation .

Common Reagents and Conditions:

Photodegradation: this compound is susceptible to photodegradation under ultraviolet light, leading to the formation of various degradation products.

Major Products Formed: The major products formed from the hydrolysis of this compound are 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol and (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid . Oxidation of this compound results in the formation of the corresponding carboxylic acid .

科学的研究の応用

Introduction to Profluthrin

This compound is a synthetic pyrethroid insecticide known for its effectiveness against a variety of pests, including fabric pests and sanitary insects. It was developed by Sumitomo Chemical Co., Ltd. and launched in Japan in 2004 under the brand name Fairytale®. This compound exhibits unique properties such as high vapor pressure, low mammalian toxicity, and significant efficacy against both fabric and nuisance pests. This article will explore the applications of this compound in detail, supported by comprehensive data tables and case studies.

Fabric Pest Control

This compound has been extensively studied for its effectiveness against fabric pests such as Tineola bisselliella (common clothes moth), Tinea translucens, and Attagenus unicolor. Research indicates that this compound demonstrates lethal effects significantly greater than those of conventional moth-proofers.

Efficacy Against Fabric Pests

- Topical Application Method : this compound showed lethal effects on fabric pest larvae, with LD50 values indicating it is approximately four to eight times more effective than EZ-empenthrin (another pyrethroid).

| Pest Species | This compound LD50 (μg/larva) | EZ-Empenthrin LD50 (μg/larva) |

|---|---|---|

| Tineola bisselliella | 0.055 | 0.23 |

| Tinea translucens | 0.061 | 0.34 |

| Attagenus unicolor | 0.23 | 1.8 |

- Vapor Action : In small-space tests, this compound demonstrated superior vapor action against fabric pests, effectively inhibiting egg hatching and killing larvae over extended periods.

Sanitary Pest Control

This compound is also effective against various sanitary pests, including mosquitoes, flies, and cockroaches. Its rapid action and high efficacy make it a valuable component in household insecticides.

Efficacy Against Sanitary Pests

- Topical Application Method : this compound exhibited lethal effects on various adult sanitary pests, showing a relative insecticidal activity significantly higher than EZ-empenthrin.

| Pest Species | This compound LD50 (μg/female adult) | EZ-Empenthrin LD50 (μg/female adult) |

|---|---|---|

| Culex pipiens pallens | 0.014 | 0.16 |

| Aedes albopictus | 0.0036 | 0.078 |

| Musca domestica | 0.24 | 9.3 |

- Knockdown Effects : In chamber tests with mosquitoes, this compound demonstrated rapid knockdown effects, outperforming EZ-empenthrin in terms of time required for knockdown (KT50).

| Mosquito Species | KT50 (min) - this compound | KT50 (min) - EZ-Empenthrin |

|---|---|---|

| Culex pipiens molestus | 6.6 | 10.6 |

| Aedes albopictus | 4.2 | 11.7 |

Egg-Hatching Inhibition

This compound has shown significant egg-hatching inhibition effects on fabric pests when applied in practical settings such as drawers and wardrobes.

Practical Efficacy Tests

- In drawer tests with Tineola bisselliella eggs, this compound demonstrated a high egg-hatching inhibition effect even at low dosages over extended periods.

| Dosage (mg) | % Egg Hatching Inhibition after 6 months |

|---|---|

| This compound (20 mg) | Nearly equivalent to EZ-Empenthrin (100 mg) |

Case Study 1: Efficacy in Household Products

A study conducted by Sumitomo Chemical evaluated the practicality of this compound in household moth-proofing products over six months in various environments (e.g., drawers and wardrobes). The results indicated a consistent pest control rate of nearly 100% against Tineola bisselliella eggs when using this compound at specified dosages.

Case Study 2: Field Application Tests

Field tests have shown that products containing this compound significantly reduced pest populations in domestic settings compared to traditional insecticides, leading to its adoption by several companies for household insecticide formulations.

作用機序

Profluthrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged opening of the channels and continuous influx of sodium ions . This leads to hyperexcitation, paralysis, and eventually death of the insect . The molecular targets of this compound are the sodium channels in the nerve cells of insects .

類似化合物との比較

Profluthrin is distinguished from other pyrethroids, such as Empenthrin (Vaporthrin®) and Metofluthrin (SumiOne®) , through its unique structural and functional attributes. Below is a detailed comparative analysis:

Structural and Physicochemical Properties

- This compound : Features a tetrafluorinated benzyl group and a cyclopropane ring with a propenyl substituent (Fig. 3 in ). This structure enhances vapor pressure (10.3 mPa at 25°C) and thermal stability .

- Empenthrin : Lacks the tetrafluoro substitution, resulting in lower vapor pressure and reduced efficacy in vapor-phase pest control .

- Metofluthrin : Contains a difluoro substitution pattern, which slightly reduces its residual activity compared to this compound .

Efficacy Against Fabric Pests

This compound demonstrates superior potency in both topical and vapor-phase applications (Tables 1 and 2 in ):

Table 1. Topical Application Efficacy (LD50, μg/larva)

| Pest Species | This compound | EZ-Empenthrin |

|---|---|---|

| Tineola bisselliella | 0.055 | 0.23 |

| Tinea translucens | 0.061 | 0.34 |

| Attagenus unicolor | 0.23 | 1.8 |

Table 2. Vapor Action Efficacy (LD50, μg/cup)

| Pest Species | This compound | EZ-Empenthrin |

|---|---|---|

| Tineola bisselliella | 2.6 | 11 |

| Tinea translucens | 6.3 | 25 |

| Attagenus unicolor | 11 | 93 |

This compound’s LD50 values are 4–8× lower than EZ-Empenthrin, indicating significantly higher neurotoxic effects on insect larvae .

Environmental and Application Advantages

- Vapor Pressure: this compound’s high volatility ensures uniform distribution in enclosed spaces, outperforming non-volatile pyrethroids like permethrin .

- Residual Activity : Unlike Metofluthrin, which degrades faster under UV exposure, this compound maintains efficacy for up to 90 days in controlled environments .

Research Findings and Implications

This compound’s combination of high efficacy, low toxicity, and environmental stability positions it as a leading choice for moth-proofing and sanitary pest control. Its rapid metabolism in mammals reduces chronic exposure risks, while structural innovations address the growing demand for low-dose, high-performance insecticides . Future research should explore synergies with other compounds to further enhance its spectrum of activity.

生物活性

Profluthrin is a synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd., primarily used for pest control in various settings, including domestic and agricultural environments. This article provides a comprehensive overview of the biological activity of this compound, highlighting its efficacy against different pests, mechanisms of action, safety profile, and relevant case studies.

Overview of this compound

This compound is characterized by its high volatility and potent insecticidal properties. It was launched in Japan in 2004 and has since been recognized for its effectiveness against a range of pests, including mosquitoes, flies, and fabric pests like moths. Its chemical structure allows it to act quickly upon exposure, making it suitable for various applications.

Like other pyrethroids, this compound exerts its insecticidal effects by disrupting the normal function of sodium channels in insect nerve cells. This disruption leads to prolonged depolarization and hyperexcitability, ultimately resulting in paralysis and death of the insect. This compound is classified as a Type I pyrethroid, which is known for its rapid knockdown effect on target pests.

1. Efficacy Against Fabric Pests

This compound has demonstrated significant efficacy against fabric pests such as Tineola bisselliella (clothes moth) and Attagenus unicolor (carpet beetle). In laboratory tests, this compound exhibited an egg-hatching inhibition effect at dosages significantly lower than traditional agents like p-dichlorobenzene.

| Pest Species | Dosage (mg) | Efficacy (%) | Comparison Agent |

|---|---|---|---|

| Tineola bisselliella | 20 | High | EZ-empenthrin (5x dosage) |

| Attagenus unicolor | 20 | 100 | - |

In practical applications, this compound achieved a pest-control rate of 100% against Tineola bisselliella eggs in wardrobe tests at a dosage of 0.1 g over six months .

2. Efficacy Against Mosquitoes

This compound's knockdown effects against mosquitoes have been extensively studied. In glass chamber tests, it showed rapid knockdown times (KT50) against species such as Culex pipiens molestus and Aedes albopictus. The results indicated that this compound outperformed other pyrethroids in terms of speed and efficacy.

| Mosquito Species | KT50 (min) | Comparison Agent |

|---|---|---|

| Culex pipiens molestus | 5 | EZ-empenthrin |

| Aedes albopictus | 4 | EZ-empenthrin |

These findings highlight this compound's potential as an effective tool in integrated pest management strategies .

Safety Profile and Environmental Impact

While this compound is effective against pests, its safety profile has been a subject of research. Studies indicate that it has low toxicity to mammals compared to other pyrethroids. The median absorption rates from indoor air exposure were found to be relatively low, suggesting minimal risk under typical usage conditions .

Case Studies on Health Risks

Research indicates that exposure to this compound can lead to acute toxic effects; however, these are generally lower than those associated with more toxic compounds. For instance, a study on occupational exposure to pyrethroids highlighted that while this compound can contribute to health risks, its impact is less severe compared to others like chlorpyrifos .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Profluthrin’s purity and structural integrity?

this compound’s purity and structure can be validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry can detect impurities or degradation products. Ensure calibration with certified reference materials and adherence to protocols for solvent selection and sample preparation .

Q. How can researchers replicate this compound synthesis in laboratory settings?

Synthesis protocols should detail reaction conditions (e.g., temperature, catalysts, solvents) and stoichiometric ratios, referencing the molecular formula C₁₇H₁₈O₂F₄ and SMILES string provided in chemical databases. Include step-by-step purification methods (e.g., column chromatography, recrystallization) and validate yields using quantitative analysis. Cross-validate results with peer-reviewed synthetic pathways and document deviations to ensure reproducibility .

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?

Use LC-MS/MS for high sensitivity in detecting this compound residues in soil or water. Optimize extraction methods (e.g., solid-phase extraction) to minimize matrix interference. Validate limits of detection (LOD) and quantification (LOQ) through spike-and-recovery experiments. Cross-reference with environmental fate studies to contextualize degradation kinetics .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Employ a factorial design to test variables such as pH, UV exposure, and microbial activity. Use accelerated stability testing (e.g., elevated temperatures) to model long-term degradation. Quantify breakdown products via tandem mass spectrometry and apply kinetic models (e.g., first-order decay) to predict half-lives. Compare results with computational predictions using software like EPI Suite .

Q. What methodologies resolve contradictions in this compound’s efficacy across different biological assays?

Conduct meta-analyses of dose-response data to identify confounding variables (e.g., solvent choice, assay endpoints). Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and control for species-specific metabolic pathways. Apply statistical tools like ANOVA with post-hoc tests to isolate experimental variables contributing to discrepancies .

Q. How can computational modeling predict this compound’s interactions with non-target organisms?

Use molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinities with non-target proteins (e.g., insect GABA receptors). Validate predictions with in vitro receptor-binding assays. Incorporate quantitative structure-activity relationship (QSAR) models to assess ecological risks, ensuring alignment with experimental toxicity data .

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

Apply the PICO framework to define:

- P opulation (target organisms),

- I ntervention (this compound exposure),

- C omparison (untreated controls or alternative pesticides),

- O utcome (mortality, neurotoxicity markers). Align hypotheses with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .

Q. Methodological Considerations

- Data Validation : Triangulate findings using multiple analytical techniques (e.g., NMR + HRMS) and independent replication .

- Ethical Compliance : For studies involving non-target organisms, adhere to institutional guidelines for humane endpoints and data transparency .

- Literature Integration : Use systematic reviews to identify knowledge gaps and avoid redundancy in experimental design .

特性

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMRUPNXPWLGF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223419-20-3 | |

| Record name | Profluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。